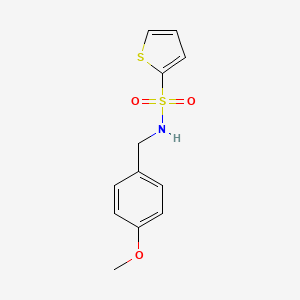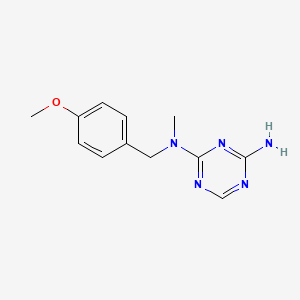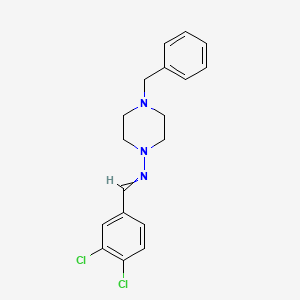![molecular formula C18H15FN4O B5664320 4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole" is a compound with a triazole ring, a common structure in many biologically active molecules. Triazoles are known for their diverse applications, including antifungal, antiviral, antibacterial, anti-HIV, anti-tuberculosis, vasodilator, and anticancer properties (Leyva et al., 2023).
Synthesis Analysis
The synthesis of fluoro phenyl triazoles, including variants similar to our compound of interest, often involves click chemistry, a process that can be accelerated with microwave irradiation (Leyva et al., 2023). Another method involves treating specific precursors with sodium methoxide to form the desired compound (Xu Liang, 2009).
Molecular Structure Analysis
The crystal structure and molecular interactions of similar triazole compounds have been studied, revealing significant dihedral angles between the triazole ring and attached benzene rings, influencing the compound's properties and interactions (Daniel Gonzaga et al., 2016).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, producing derivatives with altered pharmacological properties. The introduction of alkyl, alkoxy, and halogen substituents has been found to enhance their pharmacological properties (Venkata Narayana Rao Desabattina et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives are influenced by their molecular structure. The intermolecular hydrogen bonding plays a crucial role in stabilizing their crystal structure (Xu Liang, 2009).
Chemical Properties Analysis
These compounds exhibit diverse chemical properties, including antibacterial activity. The presence of fluorine atoms in the structure can significantly enhance their biological activity, as seen in the anti-proliferative effects in certain cell lines (Leyva et al., 2023).
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-6-4-13(5-7-15)17-8-9-23(17)18(24)14-2-1-3-16(10-14)22-11-20-21-12-22/h1-7,10-12,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVTYIGRCGSZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-cyclohexyl-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5664263.png)

![N-[3-(acetylamino)phenyl]-4-fluorobenzamide](/img/structure/B5664283.png)

![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]acetamide](/img/structure/B5664310.png)

![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![1-cyclopentyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5664333.png)
![3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
![4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
![N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5664355.png)
![9-[(3-fluorophenoxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5664362.png)